5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate
Description
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is a complex chemical compound with a unique structure that includes multiple carboxylate groups, an iron center, and water molecules
Properties
IUPAC Name |
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H10N2O8.6Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;6*+3;;;;;;;2*-2/p-14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDMSYJOFYCHU-UHFFFAOYSA-A | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.[OH-].[OH-].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28Fe6N6O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate typically involves multi-step organic reactions. The initial steps often include the diazotization of aniline derivatives followed by coupling with carboxylated benzene derivatives. The iron complex is then formed by reacting the organic ligand with an iron salt under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, particularly affecting the iron center and the azo group.
Substitution: The carboxylate groups can participate in substitution reactions, where other functional groups replace the carboxylate groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other complex compounds.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets. The iron center can participate in redox reactions, influencing cellular oxidative states. The carboxylate groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The compound’s structure allows it to engage in multiple pathways, making it a versatile agent in both biological and chemical contexts.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is unique due to its specific combination of functional groups and metal center. Similar compounds include:
3-Methoxyphenylboronic acid: Known for its use in organic synthesis and as a building block for more complex molecules.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in the preparation of protected amines and as a reagent in various chemical reactions. These compounds share some functional similarities but differ significantly in their overall structure and specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
